molecular formula C19H16N4O4S B13946320 Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- CAS No. 63216-99-9

Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)-

Cat. No.: B13946320
CAS No.: 63216-99-9
M. Wt: 396.4 g/mol
InChI Key: WERWRDQEUMUEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- is a diazo compound characterized by two azo (-N=N-) groups linking a benzenesulfonic acid backbone to substituted aromatic rings. Key properties include:

  • Molecular Formula: C₁₉H₁₆N₄O₅S
  • Molecular Weight: 412.421 g/mol
  • LogP: 2.78 (indicating moderate hydrophobicity)
  • Analytical Method: Reverse-phase HPLC using a Newcrom R1 column for separation .

This compound belongs to the azo dye family, which is widely used in industrial applications such as textiles, food colorants, and analytical reagents. Its structure features a hydroxyl group on the phenyl ring and a methyl substituent on the adjacent phenyl ring, which influence its electronic properties and solubility .

Properties

CAS No.

63216-99-9

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

3-[[4-[(4-hydroxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C19H16N4O4S/c1-13-11-16(22-21-15-3-2-4-18(12-15)28(25,26)27)7-10-19(13)23-20-14-5-8-17(24)9-6-14/h2-12,24H,1H3,(H,25,26,27)

InChI Key

WERWRDQEUMUEIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)N=NC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Diazo Coupling Reaction

The core synthetic step in preparing azo compounds such as this involves the formation of diazonium salts from aromatic amines, followed by coupling with phenolic or aromatic amine compounds.

  • Diazotization: Aromatic amines (e.g., 4-amino-3-methylphenyl derivatives) are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form diazonium salts.

  • Coupling Reaction: The diazonium salt is then reacted with a coupling component, typically a phenol or an aromatic amine such as 4-hydroxyphenyl derivatives, under controlled pH (usually mildly alkaline) to yield the azo linkage.

This method is supported by general azo dye synthesis procedures, for example, the synthesis of 2-Hydroxy-3-[(4-amino-3-methylphenyl)diazenyl]benzoic acid, which involves diazotization followed by coupling and recrystallization steps, yielding the azo compound in moderate to good yields (e.g., 45–62%) with characteristic melting points and spectral data confirming structure.

Sulfonation and Incorporation of the Benzenesulfonic Acid Group

The sulfonic acid group can be introduced either by starting with a sulfonated aromatic compound or by sulfonation of the azo compound post-coupling.

  • Starting Material Approach: Using benzenesulfonic acid derivatives or sulfonated aromatic amines as starting materials ensures the sulfonic acid group is present during azo coupling, facilitating the formation of the target molecule.

  • Post-sulfonation: Alternatively, sulfonation can be performed on the azo compound by treatment with concentrated sulfuric acid or chlorosulfonic acid under controlled conditions, introducing the sulfonic acid group at the desired position.

The preparation of related azo compounds often involves sulfonation to improve solubility and dyeing properties, as noted in azo dye synthesis literature.

Synthetic Route Specifics for the Target Compound

Although direct literature on the exact preparation of Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- is limited, analogous azo compounds are synthesized by:

  • Preparing the diazonium salt of 4-amino-3-methylphenyl sulfonic acid derivatives.
  • Coupling with 4-hydroxyphenyl diazonium salts or phenols.
  • Using solvents like water or alcohol/water mixtures.
  • Maintaining low temperatures during diazotization.
  • Adjusting pH to optimize coupling efficiency.

A related azo compound, Benzenesulfonic acid, p-((4-hydroxy-3-methylphenyl)azo)-, is documented with molecular weight 308.31 g/mol and known structure, supporting the plausibility of similar synthetic approaches.

Purification and Characterization

  • The crude azo compounds are typically precipitated and filtered.
  • Recrystallization from alcohol-water mixtures (e.g., 30% ethanol) is common to purify the product.
  • Characterization includes melting point determination, UV-Vis spectroscopy (showing characteristic azo absorption bands), IR spectroscopy (for functional groups), and NMR spectroscopy confirming aromatic and azo proton environments.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose/Outcome Notes
Diazotization Aromatic amine + NaNO2 + HCl (0–5 °C) Formation of diazonium salt Low temperature to stabilize diazonium
Coupling Reaction Diazonium salt + phenol/amine (pH ~8–9) Formation of azo linkage pH control critical for coupling
Sulfonation (if needed) Concentrated H2SO4 or chlorosulfonic acid Introduction of sulfonic acid group Position-specific sulfonation
Purification Recrystallization from alcohol/water mixtures Isolation of pure azo dye Yield typically 45–62%
Characterization UV-Vis, IR, NMR, melting point Confirmation of structure Spectral data consistent with azo dyes

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids (e.g., sulfuric acid for sulfonation) or nitrating mixtures (e.g., nitric acid and sulfuric acid for nitration).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.

Scientific Research Applications

Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- has several scientific research applications:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its use in imaging techniques and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- involves its interaction with biological molecules. The azo group can undergo reduction in the body to form aromatic amines, which can then interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, which can influence cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Azo-Benzenesulfonic Acid Family

Compound A : Benzenesulfonic acid, 3-[(4-aminophenyl)azo]- (CAS 102-23-8)
  • Molecular Formula : C₁₂H₁₁N₃O₃S
  • Key Differences: Replaces the hydroxyl and methyl groups with an amino (-NH₂) group.
  • Impact: Increased polarity due to the amino group, leading to higher water solubility compared to the target compound .
Compound B : Sodium 4-[(4-(dimethylamino)phenyl)azo]benzenesulfonate (Methyl Orange, Acid Orange 52)
  • Molecular Formula : C₁₄H₁₄N₃NaO₃S
  • Key Differences: Contains a dimethylamino (-N(CH₃)₂) group instead of hydroxyl and methyl groups.
  • Properties :
    • Absorption Maximum: 507 nm (vs. unresolved for the target compound)
    • Solubility: Highly soluble in water; used as a pH indicator (transition at pH 3.0–4.4) .
Compound C : Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt (CAS 51988-24-0)
  • Key Differences : Methoxy (-OCH₃) substituent instead of methyl (-CH₃) at the 3-position.

Physicochemical Properties

Property Target Compound Methyl Orange CAS 102-23-8
Molecular Weight 412.421 327.33 285.30
LogP 2.78 ~1.5 (estimated) 1.2 (estimated)
Water Solubility Moderate High High
Absorption λₘₐₓ Not reported 507 nm ~450 nm (typical for azo)

The target compound’s higher LogP compared to Methyl Orange suggests greater lipophilicity, likely due to the methyl and hydroxyl groups balancing polarity. This property may influence its application in non-aqueous systems .

Q & A

What are the optimal synthetic routes for preparing this azo-linked benzenesulfonic acid derivative, and how can side reactions be minimized?

Level: Basic
Answer:
The synthesis typically involves diazotization and coupling reactions. For example, the primary amine group on 4-hydroxyphenyl is diazotized using NaNO₂ in acidic media (HCl, 0–5°C), followed by coupling with 3-methylphenylazo intermediates. To minimize side reactions (e.g., over-nitrosation or premature coupling):

  • Use strict temperature control (<5°C) during diazotization.
  • Purify intermediates via recrystallization or column chromatography.
  • Monitor pH to avoid hydrolysis of sulfonic acid groups.
    Evidence from analogous azo dye syntheses suggests that molar ratios of reactants (e.g., 1:1.1 amine-to-nitrite) and inert atmospheres (N₂) improve yields .

What spectroscopic and analytical techniques are most reliable for characterizing metal complexes of this compound?

Level: Basic
Answer:
Key techniques include:

  • UV-Vis spectroscopy : To confirm azo group coordination via shifts in λₐbs (e.g., bathochromic shifts upon metal binding) .
  • Molar conductivity : Distinguishes electrolyte types (e.g., [MR]X₂ complexes show 1:2 stoichiometry, with Λₘ values >200 S cm² mol⁻¹ indicating ionic dissociation) .
  • Elemental analysis : Validates metal-to-ligand ratios (e.g., Co(II), Ni(II), Cu(II) complexes with ~1:1 M:L ratios) .

How do the redox properties of the azo groups influence the compound’s stability under varying experimental conditions?

Level: Advanced
Answer:
The azo (-N=N-) groups are redox-active and prone to degradation under light, heat, or reactive oxygen species. Methodological considerations:

  • Stability assays : Use HPLC or TLC to monitor decomposition products (e.g., amine derivatives from reductive cleavage) .
  • Controlled environments : Conduct reactions under argon to prevent oxidation.
  • pH dependence : Azo groups are stable in acidic conditions (pH 3–6) but degrade in alkaline media due to hydroxide attack .

How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of this compound?

Level: Advanced
Answer:
Density Functional Theory (DFT) calculations can:

  • Map electron density around sulfonic acid and azo groups to predict nucleophilic/electrophilic sites.
  • Simulate UV-Vis spectra by calculating HOMO-LUMO gaps, correlating with experimental λₐbs .
  • Model metal-binding affinities by analyzing charge distribution on donor atoms (e.g., sulfonate oxygen or azo nitrogen) .

What strategies resolve contradictions in reported data on metal-complex stoichiometry or geometry?

Level: Advanced
Answer:
Discrepancies often arise from differing reaction conditions or analytical methods. To reconcile

  • Comparative studies : Replicate syntheses under standardized conditions (e.g., solvent, temperature).
  • X-ray crystallography : Provides definitive geometric data (e.g., octahedral vs. square planar Cu(II) complexes) .
  • EPR spectroscopy : Resolves paramagnetic metal center geometries (e.g., distinguishing high-spin vs. low-spin states) .

How does this compound compare structurally and functionally to related azo-sulfonic acid derivatives?

Level: Basic
Answer:
Key comparisons include:

Compound Structural Features Functional Differences
This Compound Dual azo groups, sulfonic acidHigh water solubility; strong metal chelation
Toluene sulfonic acid Methyl group on benzene ringLower acidity (pKa ~ -1.5); hydrophobic interactions
Naphthalene sulfonic acid Polycyclic backboneEnhanced thermal stability; used in dyes
Data from synthesis and interaction studies highlight this compound’s superior solubility and dual azo reactivity .

What methodologies assess the compound’s potential in biomedical applications (e.g., drug delivery or imaging)?

Level: Advanced
Answer:

  • Cytotoxicity assays : Use MTT or LDH tests on cell lines to evaluate biocompatibility.
  • Fluorescence tagging : Modify the sulfonic acid group with fluorophores for tracking uptake .
  • Binding studies : Surface Plasmon Resonance (SPR) to quantify interactions with biomolecules (e.g., serum albumin) .

How can reaction kinetics of azo group reduction be quantitatively analyzed?

Level: Advanced
Answer:

  • Cyclic voltammetry : Measures reduction potentials and electron transfer rates.
  • Kinetic spectrophotometry : Track absorbance decay at λₐbs (e.g., 450 nm) under controlled reductant concentrations .
  • Rate law determination : Vary pH and reductant (e.g., Na₂S₂O₄) to establish pseudo-first-order kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.